Indium monoselenide (InSe, CAS 12056-07-4) is a layered III-VI van der Waals semiconductor distinguished by its exceptional room-temperature electron mobility and highly tunable bandgap. Unlike conventional transition metal dichalcogenides, InSe exhibits a direct-to-indirect bandgap crossover depending on layer thickness, with bulk InSe possessing a direct bandgap of approximately 1.2 eV. This narrow bandgap enables broad spectral absorption from the visible to the near-infrared (NIR) regime. For procurement and materials selection, phase-pure γ-InSe is highly sought after as a premium channel material for high-speed field-effect transistors (FETs) and broadband photodetectors, offering performance metrics that standard 2D benchmarks cannot achieve [1].
Generic substitution in the indium-selenium system frequently leads to catastrophic device failure due to the complex phase diagram of In-Se. Procuring generic 'indium selenide' often yields mixed phases or the more common In2Se3 stoichiometry. While InSe (γ-phase) is a high-mobility semiconductor, In2Se3 (α-phase) is a ferroelectric material with a different bandgap (~1.4 eV) and distinct defect-mediated transport mechanisms. Substituting InSe with In2Se3 introduces unwanted ferroelectric hysteresis and degrades carrier mobility. Furthermore, substituting InSe with the industry-standard 2D material, MoS2, sacrifices up to two orders of magnitude in electron mobility, severely bottlenecking the operational speed of high-performance logic devices and broadband sensors [1].
γ-InSe provides the highest mobility; β- or ε-polytype material may shift carrier transport by a factor of 2–5×, limiting FET performance.
Incongruent melting and narrow stoichiometric window (In₁.₀₄Se₀.₉₆) can introduce In₆Se₇ or In₂Se₃ phases; generic InSe powder may not yield single-phase devices.
GaSe (2.02 eV direct), InS (2.63 eV indirect), and MoS₂ (1.8 eV indirect) do not replicate InSe's direct 1.32 eV bulk gap or indirect-to-direct crossover; substitution alters spectral response and carrier dynamics.
Atomically thin InSe demonstrates extraordinary charge transport characteristics compared to standard transition metal dichalcogenides. In comparative device architectures, encapsulated few-layer InSe achieves room-temperature electron mobilities exceeding 1,000 cm^2 V^-1 s^-1. In stark contrast, standard monolayer MoS2 devices typically exhibit mobilities restricted to the 10-100 cm^2 V^-1 s^-1 range under similar ambient conditions. This massive differential makes InSe the required choice for ultra-fast nanoelectronic logic circuits [1].
| Evidence Dimension | Room-temperature electron mobility |
| Target Compound Data | >1,000 cm^2 V^-1 s^-1 (few-layer InSe) |
| Comparator Or Baseline | ~10-100 cm^2 V^-1 s^-1 (MoS2) |
| Quantified Difference | 1 to 2 orders of magnitude higher mobility |
| Conditions | Few-layer field-effect transistor configurations at 300 K |
Buyers developing high-speed logic devices must select InSe over MoS2 to eliminate carrier transport bottlenecks and achieve high on/off current modulation.
The optical properties of InSe provide a distinct advantage over other 2D materials like GaSe due to its narrower bandgap (~1.2 eV for bulk InSe vs ~2.1 eV for GaSe). When integrated into van der Waals heterostructures, InSe-based photodetectors exhibit ultra-high broadband photoresponsivity, reaching up to 1,000 A/W in optimized thin films and showing strong response from the visible down to the near-infrared spectrum. Comparatively, wider-bandgap alternatives like GaSe are blind to near-infrared wavelengths, fundamentally limiting their utility in broadband sensing [1].
| Evidence Dimension | Spectral response range and photoresponsivity |
| Target Compound Data | High responsivity (up to 1,000 A/W) across visible to near-infrared (~1.2 eV bandgap) |
| Comparator Or Baseline | GaSe (limited to visible/UV due to ~2.1 eV bandgap) |
| Quantified Difference | ~0.9 eV narrower bandgap enabling near-infrared detection |
| Conditions | Photodetector operational range under ambient illumination |
Procurement for broadband optical sensors must prioritize InSe over GaSe to ensure sensitivity across both visible and near-infrared wavelengths.
The synthesis of large-area 2D materials requires strict stoichiometric control. When synthesizing optoelectronic-grade thin films, maintaining the exact InSe phase rather than allowing In2Se3 formation is critical for device uniformity. Optimized pulsed laser deposition and controlled annealing of pure InSe thin films have demonstrated enhancement-mode FET device yields exceeding 90% with on/off current modulation greater than 10^4. Mixed-phase films containing In2Se3 suffer from localized ferroelectric domains and stoichiometric defects that drastically reduce viable device yield and consistency [1].
| Evidence Dimension | Device yield and electronic uniformity |
| Target Compound Data | >90% yield with >10^4 on/off ratio (phase-pure InSe) |
| Comparator Or Baseline | Low yield and high variability (mixed InSe/In2Se3 phases) |
| Quantified Difference | Near-total elimination of phase-induced transport degradation |
| Conditions | Large-area thin-film field-effect transistor arrays |
Industrial buyers must source phase-pure InSe precursors and targets to guarantee reproducible, high-yield manufacturing of large-area optoelectronic arrays.
Leveraging its room-temperature electron mobility exceeding 1,000 cm^2/Vs, phase-pure InSe is the optimal channel material for next-generation, high-speed nanoelectronic logic circuits, outperforming standard MoS2 devices [1].
Due to its narrow ~1.2 eV bandgap, InSe is utilized in broadband photodetectors and van der Waals heterostructures, providing high photoresponsivity across a spectral range that wider-bandgap materials like GaSe cannot detect [2].
Utilizing controlled-phase InSe thin films ensures high device yield (>90%) and electronic uniformity in large-area optoelectronic arrays, avoiding the ferroelectric hysteresis and defects associated with In2Se3 contamination [3].
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